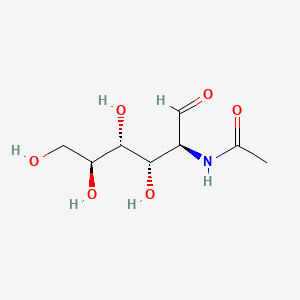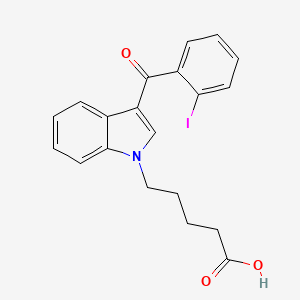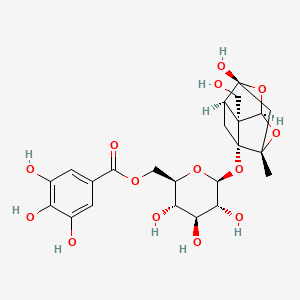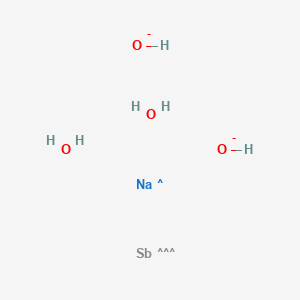
2-Acetamido-2-deoxy-L-glucose
Overview
Description
2-Acetamido-2-deoxy-L-glucose, also known as N-Acetyl-D-glucosamine, is a derivative of glucose. It is an important component of proteoglycans, glycoproteins, and glycosaminoglycans, which are building units found in connective tissue . It is derived from L-Glucose, a synthetic sugar used in the formation of L-Glucose Pentaacetate, a potential therapeutic agent regarding type II diabetes .
Molecular Structure Analysis
The molecular formula of 2-Acetamido-2-deoxy-L-glucose is C8H15NO6. It has a molecular weight of 221.21 . The InChI key is OVRNDRQMDRJTHS-RTRLPJTCSA-N .Chemical Reactions Analysis
Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution .Physical And Chemical Properties Analysis
2-Acetamido-2-deoxy-L-glucose is a white to off-white powder. It has a melting point of 211 °C (dec.) (lit.). It is soluble in water, with a solubility of 50 mg/mL, clear to very slightly hazy (colorless to faint yellow solution) .Scientific Research Applications
Enzymatic Biosynthesis in Glycoconjugates : A study by Yates and Watkins (1983) found that a specific enzyme in human serum catalyzes the transfer of 2-acetamido-2-deoxy-D-glucose to terminal β-D-galactosyl residues in various saccharides and glycoconjugates, highlighting its role in the biosynthesis of glycoconjugates (Yates & Watkins, 1983).
Chemical Synthesis Studies : Research by Rachaman and Jeanloz (1969) demonstrated the synthesis of crystalline 2-acetamido-2-deoxy-3-O-β-L-fucopyranosyl-D-glucose, providing insights into the chemical synthesis process of derivatives of 2-acetamido-2-deoxy-L-glucose (Rachaman & Jeanloz, 1969).
Model Studies for Glycopeptides and Glycoproteins : A study by Bendiak and Cumming (1985) used 2-acetamido-1-N-(L-aspart-4-oyl)-2-deoxy-beta-D-glucopyranosylamine as a model glycopeptide to investigate the hydrazinolysis-N-reacetylation procedure, contributing to the understanding of the modification and analysis of glycopeptides and glycoproteins (Bendiak & Cumming, 1985).
Enzymatic Conversion for Sugar Production : Inoue, Nishimoto, and Kitaoka (2011) reported the one-pot enzymatic production of 2-acetamido-2-deoxy-D-galactose from 2-acetamido-2-deoxy-D-glucose, showcasing an efficient method for producing biologically significant sugars (Inoue, Nishimoto, & Kitaoka, 2011).
Oxidation Studies : A study by Sala, Palopoli, and Signorella (1995) explored the oxidation of 2-acetamido-2-deoxy-D-glucose by CrVI in perchloric acid, contributing to the understanding of the chemical behavior of this compound under oxidative conditions (Sala, Palopoli, & Signorella, 1995).
Structural Studies in Lysozyme : Research by Strynadka and James (1991) revealed insights into the distortion of an N-acetylmuramic acid residue, which includes a 2-acetamido-2-deoxy-D-glucose unit, in the active site of hen egg-white lysozyme (Strynadka & James, 1991).
Heparin Content Variability : Cifonelli and King (1970) found that heparin samples from various sources show a wide range in the content of 2-acetamido-2-deoxy-D-glucose, suggesting variability in this constituent in different heparin preparations (Cifonelli & King, 1970).
Future Directions
properties
IUPAC Name |
N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBDJOUHNCFQT-KVPKETBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856111, DTXSID301046034 | |
| Record name | 2-Acetamido-2-deoxy-L-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-deoxy-L-glucose | |
CAS RN |
134451-94-8 | |
| Record name | 2-Acetamido-2-deoxy-L-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
